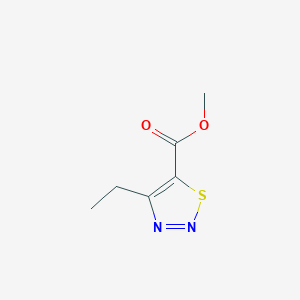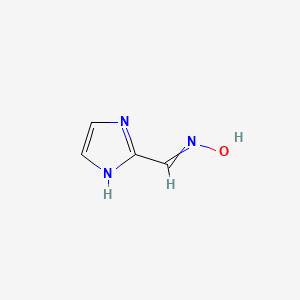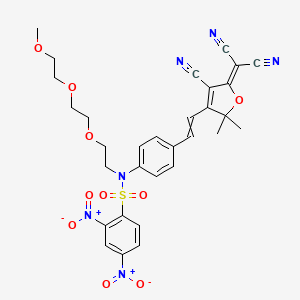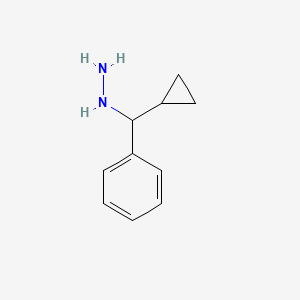
Acetic acid, 2-(2,3-dihydro-4H-1-benzopyran-4-ylidene)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-[(4E)-2,3-DIHIDRO-1-BENZOPIRAN-4-ILIDENO]ACETATO DE ETILO es un compuesto orgánico que pertenece a la familia de los ésteres. Los ésteres se caracterizan por sus agradables olores y se encuentran a menudo en productos naturales como frutas y flores. Este compuesto en particular presenta un anillo de benzopirano, que es un sistema de anillo fusionado que consiste en un anillo de benceno y un anillo de pirano. La presencia del grupo etilo y la porción acetato define aún más su estructura química.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-[(4E)-2,3-DIHIDRO-1-BENZOPIRAN-4-ILIDENO]ACETATO DE ETILO se puede lograr a través de varios métodos. Un enfoque común implica la reacción de la 2,3-dihidro-1-benzopiran-4-ona con acetato de etilo en presencia de una base como el etóxido de sodio. La reacción generalmente se lleva a cabo bajo condiciones de reflujo, lo que permite la formación del éster deseado a través de una sustitución acílica nucleofílica.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar el uso de reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. Las condiciones de reacción se optimizan para maximizar la eficiencia del proceso, a menudo involucrando catalizadores y temperaturas controladas para facilitar la reacción de esterificación.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-[(4E)-2,3-DIHIDRO-1-BENZOPIRAN-4-ILIDENO]ACETATO DE ETILO se somete a varios tipos de reacciones químicas, que incluyen:
Hidrólisis: El éster se puede hidrolizar en condiciones ácidas o básicas para producir el ácido carboxílico y el alcohol correspondientes.
Reducción: La reducción del éster puede producir el alcohol correspondiente.
Transesterificación: Esta reacción implica el intercambio del grupo etilo por otro alcohol, formando un éster diferente.
Reactivos y condiciones comunes
Hidrólisis: Generalmente se realiza utilizando ácido clorhídrico o hidróxido de sodio.
Reducción: Los agentes reductores comunes incluyen hidruro de aluminio y litio (LiAlH4).
Transesterificación: Catalizada por ácidos como el ácido sulfúrico o bases como el metóxido de sodio.
Principales productos
Hidrólisis: Produce 2,3-dihidro-1-benzopiran-4-ona y etanol.
Reducción: Produce el alcohol correspondiente.
Transesterificación: Forma un nuevo éster dependiendo del alcohol utilizado.
Aplicaciones Científicas De Investigación
El 2-[(4E)-2,3-DIHIDRO-1-BENZOPIRAN-4-ILIDENO]ACETATO DE ETILO tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antioxidantes.
Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos medicamentos.
Industria: Se utiliza en la producción de fragancias y agentes aromatizantes debido a su agradable olor.
Mecanismo De Acción
El mecanismo mediante el cual el 2-[(4E)-2,3-DIHIDRO-1-BENZOPIRAN-4-ILIDENO]ACETATO DE ETILO ejerce sus efectos implica interacciones con varios objetivos moleculares. El sistema de anillo de benzopirano puede interactuar con enzimas y receptores, modulando su actividad. La porción éster también puede sufrir hidrólisis, liberando metabolitos activos que contribuyen a sus efectos biológicos generales.
Comparación Con Compuestos Similares
Compuestos similares
Acetato de etilo: Un éster simple con una estructura similar pero que carece del anillo de benzopirano.
Benzoato de metilo: Contiene un anillo de benceno y un grupo éster, pero difiere en el grupo alquilo unido al éster.
Benzoato de etilo: Similar al benzoato de metilo, pero con un grupo etilo en lugar de un grupo metilo.
Unicidad
El 2-[(4E)-2,3-DIHIDRO-1-BENZOPIRAN-4-ILIDENO]ACETATO DE ETILO es único debido a la presencia del anillo de benzopirano, que imparte propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C13H14O3 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
ethyl 2-(2,3-dihydrochromen-4-ylidene)acetate |
InChI |
InChI=1S/C13H14O3/c1-2-15-13(14)9-10-7-8-16-12-6-4-3-5-11(10)12/h3-6,9H,2,7-8H2,1H3 |
Clave InChI |
ZUPWDLFUXLMICR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C1CCOC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl (1R,2R,3S,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12437537.png)
![2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline](/img/structure/B12437558.png)
![1-Methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine](/img/structure/B12437571.png)




![(1S,2R,4aR,6aS,6aR,6bS,8aS,10R,12aS,14bR)-10-[(2R,3S,4R,5S)-4,5-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12437591.png)


![(2E)-3-[2,4-Bis(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12437628.png)
